9,10-Bis[(2-ethylhexyl)oxy]anthracene
Description
Structure
3D Structure
Properties
CAS No. |
251452-47-8 |
|---|---|
Molecular Formula |
C30H42O2 |
Molecular Weight |
434.7 g/mol |
IUPAC Name |
9,10-bis(2-ethylhexoxy)anthracene |
InChI |
InChI=1S/C30H42O2/c1-5-9-15-23(7-3)21-31-29-25-17-11-13-19-27(25)30(28-20-14-12-18-26(28)29)32-22-24(8-4)16-10-6-2/h11-14,17-20,23-24H,5-10,15-16,21-22H2,1-4H3 |
InChI Key |
ZXRULULEMFAFAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC1=C2C=CC=CC2=C(C3=CC=CC=C31)OCC(CC)CCCC |
Origin of Product |
United States |
Contextualization Within Polycyclic Aromatic Hydrocarbons in Organic Electronics
Polycyclic aromatic hydrocarbons (PAHs) represent a foundational class of molecules in the realm of organic electronics. rsc.org Comprising multiple fused aromatic rings, PAHs form extended π-conjugated systems that are crucial for charge transport. scispace.com This inherent conjugation, combined with their structural versatility and the ability to tune their optoelectronic properties through chemical modification, makes them essential building blocks for organic semiconductors. researchgate.net
PAHs are integral to a range of applications, including:
Organic Field-Effect Transistors (OFETs): The ability of PAHs to self-assemble into ordered structures facilitates efficient charge carrier mobility. scispace.com
Organic Photovoltaics (OPVs) / Organic Solar Cells (OSCs): Their strong light absorption and tunable energy levels are critical for harvesting solar energy. nih.gov
Organic Light-Emitting Diodes (OLEDs): Many PAHs exhibit strong fluorescence, making them suitable as emissive layers in display and lighting technologies. researchgate.net
The unique optical, electrical, and magnetic properties of PAHs stem from their diverse and extended conjugated structures, establishing them as a vital molecular library for developing next-generation organic electronic devices. rsc.orgscispace.com
Significance of Anthracene and Its Derivatives in Optoelectronic Materials
Anthracene (B1667546), a simple three-ring PAH, is a cornerstone of organic optoelectronics. mdpi.com Its derivatives are extensively researched and utilized in numerous devices due to their favorable combination of high fluorescence efficiency, good charge transport characteristics, and chemical stability. nih.gov Anthracene-based materials are particularly prominent as blue-emitting chromophores, a critical component for full-color displays and white lighting, which has historically been a challenge for OLED technology. rsc.org
The applications for anthracene derivatives are widespread and include roles as:
Emitters in OLEDs rsc.orgchalmers.se
Fluorescent probes and sensors chalmers.se
Organic scintillators chalmers.se
Active layers in OFETs rsc.org
Components in photon upconversion systems rsc.org
The rigid, planar structure of the anthracene core promotes strong intermolecular interactions, which can lead to efficient charge transport, while its electronic energy levels provide inherent air stability. mdpi.com The true versatility of anthracene, however, is unlocked through chemical functionalization, which allows for precise tuning of its physical and electronic properties. nih.gov
Role of 9,10 Disubstitution in Tailoring Anthracene Properties
The substitution of atoms or functional groups at the 9 and 10 positions of the anthracene (B1667546) core is a powerful and widely used strategy to modify the molecule's properties for specific applications. rsc.org Unsubstituted anthracene has a moderate fluorescence quantum yield of around 30%; however, substitution at these key positions can dramatically increase this value. rsc.org
Introducing bulky substituents at the 9,10-positions is particularly effective for several reasons:
Suppression of π–π Stacking: The substituents sterically hinder the close packing of the anthracene cores. This prevents the formation of non-emissive aggregates (excimers), which would otherwise quench fluorescence in the solid state. beilstein-journals.orgacs.org This is a crucial feature for developing efficient solid-state emitters for OLEDs. beilstein-journals.org
Enhanced Quantum Yield: By preventing fluorescence quenching, the photoluminescence quantum yield (PLQY) can be significantly enhanced. For example, some 9,10-disubstituted anthracenes exhibit PLQY values approaching 100%. rsc.org
Improved Solubility and Processability: Attaching flexible side chains improves the solubility of the otherwise rigid molecule in common organic solvents, facilitating device fabrication through solution-based techniques like spin-coating and inkjet printing. mdpi.com
Tuning of Electronic Properties: The electronic nature of the substituents (whether they are electron-donating or electron-withdrawing) can be used to adjust the HOMO and LUMO energy levels of the molecule. This allows for better energy level alignment with other materials in a device, improving charge injection and transport. beilstein-journals.org
The table below illustrates how different substituents at the 9,10-positions can influence the photophysical properties of the anthracene core.
| Compound | Substituent (X) at 9,10-positions | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Photoluminescence Quantum Yield (Φf) | HOMO-LUMO Gap (Eg, eV) |
|---|---|---|---|---|---|
| Anthracene (ANTH) | -H | 377 | 402 | 0.28–0.36 | 3.28 |
| 9,10-ANTH(F)2 | -F | 395 | 418 | 0.54 | - |
| 9,10-ANTH(CF3)2 | -CF3 | 393 | 415 | 0.68 | - |
| 9,10-ANTH(BnF)2 | -CH2C6F5 (Perfluorobenzyl) | 398 | 416 | 0.85 | 3.05 |
Overview of Alkoxy Substituted Anthracene Architectures in Contemporary Research
Strategies for Anthracene Core Functionalization at 9,10-Positions
Functionalizing the anthracene core at the 9,10-positions is the foundational step in synthesizing the target compound and related structures. This typically involves the preparation of key intermediates, or precursors, that can undergo further reactions to introduce the desired side chains or link to other molecular units.
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the construction of complex molecular architectures from simpler precursors. nih.gov For anthracene derivatives, these methods are frequently employed to link aryl or other organic fragments to the 9 and 10 positions, typically starting from a halogenated anthracene precursor.
9,10-Dibromoanthracene (B139309) is a common and versatile starting material for these reactions. ossila.com Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling (using boronic acids) and Sonogashira coupling (using terminal alkynes), have proven to be exceptionally effective for creating C-C bonds at these positions. nih.govfrontiersin.orgmdpi.com These methodologies allow for the introduction of a wide variety of functional groups, which can extend the π-conjugation of the anthracene core and modify its electronic properties. nih.gov The choice of ligands, such as phosphines or N-heterocyclic carbenes, plays a critical role in modulating the catalyst's reactivity and selectivity, thereby influencing the efficiency of the reaction. colab.ws
For instance, the Suzuki coupling of 9,10-dibromoanthracene with an appropriate arylboronic acid can yield 9,10-diaryl-substituted anthracenes, which are themselves important materials or can serve as precursors for more complex structures. nsf.gov
To introduce the (2-ethylhexyl)oxy groups onto the anthracene core, etherification is the most direct method. This typically involves a nucleophilic substitution reaction where an alkoxide attacks an electrophilic carbon. The Williamson ether synthesis is a classic and widely used method for this purpose.
The logical precursor for this reaction is 9,10-dihydroxyanthracene (also known as anthrahydroquinone). wikipedia.org This compound can be prepared by the reduction of 9,10-anthraquinone. researchgate.net In a typical procedure, 9,10-dihydroxyanthracene is deprotonated with a strong base (e.g., sodium hydride or potassium carbonate) to form the more nucleophilic dianion (a bis-phenoxide). This intermediate then reacts with an alkyl halide, such as 2-ethylhexyl bromide, to form the desired diether product, this compound.
The general reaction is as follows:
Deprotonation: Anthracene-9,10-diol + Base → Anthracene-9,10-bis(olate)
Nucleophilic Substitution: Anthracene-9,10-bis(olate) + 2-Ethylhexyl bromide → this compound
This method provides a direct and efficient route to attach the alkoxy side chains to the central anthracene ring.
The success of the synthetic strategies described above hinges on the availability of suitably functionalized anthracene precursors. The two most important bifunctionalized precursors for modifications at the 9,10-positions are 9,10-dibromoanthracene and 9,10-dihydroxyanthracene.
9,10-Dibromoanthracene: This precursor is most commonly synthesized by the direct electrophilic bromination of anthracene. chemicalbook.com Various methods have been reported, often differing in the solvent and brominating agent used to optimize yield and purity. tandfonline.comtandfonline.com The reaction involves treating anthracene with bromine, often in a solvent like carbon tetrachloride, acetic acid, or dioxane. tandfonline.comorgsyn.org High yields, often exceeding 95%, can be achieved under mild conditions. tandfonline.com
| Reactants | Solvent | Conditions | Yield | Reference |
| Anthracene, Bromine | Carbon Tetrachloride | Heating | 83-88% | tandfonline.com |
| Anthracene, Bromine | Acetic Acid | Room Temperature, 30 min | >95% | tandfonline.com |
| Anthracene, Bromine | Dioxane | - | 99% | tandfonline.com |
| Anthracene, Dimethylsulfur bromide | Dichloroethane | 0-50°C, 30-60 min | High | google.com |
9,10-Dihydroxyanthracene: This precursor is typically prepared via the reduction of 9,10-anthraquinone. wikipedia.org Various reducing agents can be employed for this transformation. For example, hydrogenation can convert the quinone to its hydroquinone (B1673460) form. wikipedia.org Another method involves reduction with a mixture of hydriodic acid, phosphorus, and iodine. researchgate.net
Design and Incorporation of 2-Ethylhexyloxy Side Chains
The choice of side chains attached to a conjugated core is crucial for determining the final properties of an organic semiconductor, including its solubility, solid-state morphology, and electronic performance.
The introduction of flexible side chains onto rigid π-conjugated backbones is a widely adopted strategy to improve the processability of organic semiconducting materials. leigroup.cn Strong π-π interactions in unsubstituted conjugated systems often lead to poor solubility, hindering their purification and use in solution-based device fabrication techniques like spin-coating or inkjet printing. leigroup.cn
Branched alkyl chains, such as 2-ethylhexyl, are particularly effective for several reasons:
Enhanced Solubility: The bulky, non-planar structure of the 2-ethylhexyl group disrupts the close packing of the conjugated cores, which significantly increases the material's solubility in common organic solvents. researchgate.netmdpi.com
Morphology Control: The stereochemistry of the chiral 2-ethylhexyl group can influence the intermolecular packing in the solid state. researchgate.netnih.gov This control over the thin-film microstructure is critical for optimizing charge transport in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Electronic Properties: While primarily added for solubility, side chains can also subtly influence the electronic energy levels (HOMO/LUMO) of the conjugated backbone, which affects charge injection and transport properties. mdpi.com
The 2-ethylhexyloxy group combines the solubilizing effect of the branched alkyl chain with the electron-donating nature of the ether linkage, which can further tune the electronic characteristics of the anthracene core.
Once this compound is synthesized, it can be used as a central building block in the creation of larger monomers for polymerization. To be incorporated into a polymer, the core unit must possess reactive functional groups that can participate in polymerization reactions.
For example, if the starting material for the anthracene core was a dibrominated compound that also contained other reactive sites, these sites could be preserved through the synthesis and then used for polymerization. A common strategy involves creating a monomer that has the this compound core flanked by polymerizable groups. This can be achieved through:
Stille or Suzuki Coupling: If the core unit is further functionalized with bromine or tin moieties at other positions (e.g., 2,6-positions), it can be copolymerized with other appropriately functionalized comonomers.
Functional Group Conversion: The anthracene core itself can be subjected to further reactions, such as formylation or halogenation at other positions on the outer rings, to introduce points for polymerization.
For instance, porous copolymers have been synthesized using 9,10-bis(methacryloyloxymethyl)anthracene, a derivative where reactive methacrylate (B99206) groups are attached to the 9,10-positions via a methylene (B1212753) linker. nih.govmdpi.com This demonstrates how the functionalized anthracene core can be designed as a monomer for creating advanced polymeric materials. nih.gov
Synthetic Routes for Polymeric Architectures Incorporating this compound Units
The creation of well-defined polymeric structures containing the this compound moiety relies heavily on modern cross-coupling reactions, which allow for the precise formation of carbon-carbon bonds between aromatic units.
Donor-Acceptor Polymer Synthesis (e.g., with Benzo[c]whiterose.ac.ukresearchgate.netrsc.orgthiadiazole or Benzo[c]whiterose.ac.ukresearchgate.netrsc.orgoxadiazole Co-monomers)
Donor-acceptor (D-A) copolymers, featuring alternating electron-rich (donor) and electron-poor (acceptor) units, are a cornerstone of organic electronics. The this compound unit typically serves as the electron donor. Its copolymerization with electron-deficient comonomers like benzo[c] whiterose.ac.ukresearchgate.netrsc.orgthiadiazole (BT) and benzo[c] whiterose.ac.ukresearchgate.netrsc.orgoxadiazole (BO) leads to materials with tunable optical and electronic properties.
The primary synthetic tool for constructing these D-A copolymers is the Suzuki cross-coupling polymerization . This palladium-catalyzed reaction typically involves the coupling of a dibromo-functionalized monomer with a diboronic acid or diboronic ester-functionalized comonomer. For instance, an alternating copolymer composed of 2,6-dibromo-9,10-bis(2-ethylhexyloxy)anthracene and benzotriazole (B28993) units has been synthesized through Suzuki cross-coupling. nih.gov While benzotriazole is the acceptor in this specific example, the methodology is directly applicable to the use of benzothiadiazole and benzoxadiazole derivatives. The general reaction scheme involves the palladium-catalyzed coupling of a di-halogenated this compound monomer with a di-boronated acceptor monomer.
Another powerful method for D-A polymer synthesis is the Stille cross-coupling reaction , which involves the palladium-catalyzed reaction between an organotin compound and an organic halide. This method offers advantages in terms of tolerance to a wide range of functional groups. The synthesis of a D-A copolymer would involve, for example, the reaction of a distannylated this compound derivative with a dihalogenated benzothiadiazole or benzoxadiazole comonomer.
The choice of catalyst, ligands, base, and solvent system is crucial in both Suzuki and Stille polymerizations to achieve high molecular weight and defect-free polymers. For example, in the synthesis of 2,6-linked-anthracene–benzothiadiazole based polymers, direct arylation polymerization has also been employed, showcasing the versatility of synthetic approaches. whiterose.ac.ukssrn.comresearchgate.net
Below is a representative table of donor-acceptor polymers incorporating anthracene units and their key synthetic details.
| Donor Monomer | Acceptor Monomer | Polymerization Method | Key Properties | Reference |
| 2,6-dibromo-9,10-bis(2-ethylhexyloxy)anthracene | Benzotriazole derivative | Suzuki Coupling | Optical bandgap of 2.62 eV | nih.gov |
| 2,6-linked anthracene with 9,10-substituents | Benzo[c] whiterose.ac.ukresearchgate.netrsc.orgthiadiazole | Direct Arylation | Tunable optical and electrochemical properties | whiterose.ac.ukresearchgate.net |
Statistical Copolymerization Approaches (e.g., with Fluorene (B118485) or Phenylene Vinylene Units)
Statistical copolymerization provides a means to randomly incorporate different monomer units along the polymer backbone, allowing for the fine-tuning of material properties by adjusting the comonomer feed ratio. The copolymerization of this compound with units like fluorene or phenylene vinylene can lead to materials with a blend of properties from each component.
Suzuki and Stille coupling reactions are also the workhorse methods for statistical copolymerization. By employing a mixture of di-halogenated or di-boronated monomers in the polymerization feed, a random sequence of monomer incorporation can be achieved. For example, a statistical copolymer could be synthesized by reacting a mixture of 2,6-dibromo-9,10-bis[(2-ethylhexyl)oxy]anthracene and a dibromofluorene derivative with a diboronic acid or ester. The ratio of the two bromo-monomers in the feed would dictate the composition of the final copolymer.
Research on anthracene-containing poly(arylene ethynylene)-alt-poly(phenylene vinylene)s has demonstrated the successful incorporation of 2-ethylhexyloxy side chains into complex architectures, highlighting the synthetic versatility for creating such copolymers. rsc.org While this example involves an alternating structure, the fundamental synthetic reactions can be adapted for statistical incorporation. Similarly, copolymers of fluorene and anthracene have been synthesized, indicating the feasibility of creating such statistical materials.
Control over Polymer Molecular Weight and Dispersity
The molecular weight and dispersity (Đ), a measure of the distribution of polymer chain lengths, are critical parameters that significantly influence the physical and electronic properties of conjugated polymers. Control over these parameters is essential for achieving reproducible material performance.
Several factors influence the molecular weight and dispersity in step-growth polymerizations like Suzuki and Stille coupling:
Stoichiometric Balance: A precise 1:1 ratio of the reactive groups on the comonomers is crucial for achieving high molecular weights. Any deviation from this stoichiometry can lead to lower molecular weight polymers.
Monomer Purity: Impurities in the monomers can act as chain terminators, limiting the growth of the polymer chains and thus reducing the final molecular weight.
Catalyst System and Reaction Conditions: The choice of palladium catalyst, ligands, base, solvent, and reaction temperature can all impact the polymerization kinetics and, consequently, the molecular weight and dispersity.
For more precise control over polymer architecture, controlled polymerization techniques are being explored. While traditional Suzuki and Stille reactions are step-growth polymerizations, modifications can impart characteristics of a chain-growth mechanism. Catalyst-transfer polymerization (CTP) , for instance, has emerged as a powerful method for the controlled synthesis of conjugated polymers with predictable molecular weights and low dispersities.
Furthermore, techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer a high degree of control over molecular weight and dispersity, enabling the synthesis of polymers with narrow molecular weight distributions. nsf.govrsc.org While the application of RAFT to the specific synthesis of this compound-containing conjugated polymers is an area of ongoing research, the principles of controlled radical polymerization hold promise for the future synthesis of these materials with precisely tailored properties.
The following table summarizes key factors influencing molecular weight and dispersity in the synthesis of these polymers.
| Parameter | Influence on Molecular Weight and Dispersity |
| Monomer Stoichiometry | A precise 1:1 ratio is essential for high molecular weight. |
| Monomer Purity | Impurities can act as chain terminators, lowering molecular weight. |
| Catalyst/Ligand System | Affects reaction kinetics and can influence chain termination events. |
| Reaction Temperature & Time | Can impact the extent of polymerization and potential side reactions. |
| Polymerization Method | Controlled methods like CTP can provide better control over molecular weight and lower dispersity compared to traditional step-growth methods. |
Molecular and Electronic Structure Elucidation
The precise determination of the molecular and electronic structure of this compound is fundamental. A combination of spectroscopic techniques is required to confirm its covalent structure, verify its molecular mass, and identify its constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Structure Confirmation
NMR spectroscopy is the cornerstone for elucidating the chemical structure of organic molecules. For this compound, both ¹H and ¹³C NMR would be essential.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons on the anthracene core and the aliphatic protons of the two (2-ethylhexyl)oxy side chains. The aromatic region would likely feature multiplets for the protons at the 1, 4, 5, and 8 positions and the 2, 3, 6, and 7 positions, with chemical shifts and coupling patterns characteristic of a 9,10-disubstituted anthracene. The aliphatic region would contain a complex set of signals for the -OCH₂-, -CH-, ethyl, and butyl protons of the side chains, with their integrations corresponding to the number of protons in each environment.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. It would show characteristic signals for the quaternary carbons of the anthracene core bonded to the oxygen atoms (C-9 and C-10) at a downfield chemical shift. Other aromatic carbon signals and the various aliphatic carbon signals from the (2-ethylhexyl)oxy groups would also be present, confirming the complete carbon skeleton.
Hypothetical ¹H NMR Data for this compound
This table is a representation of expected data based on general principles of NMR spectroscopy for similar structures and is not based on published experimental results.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.3 | Multiplet | 4H | Aromatic H (1,4,5,8) |
| ~7.5 | Multiplet | 4H | Aromatic H (2,3,6,7) |
| ~4.2 | Doublet | 4H | -O-CH₂- |
| ~1.9 | Multiplet | 2H | -CH-(ethylhexyl) |
| ~1.2-1.6 | Multiplet | 16H | -CH₂- (butyl) |
| ~0.9 | Triplet | 6H | -CH₃ (ethyl) |
| ~0.8 | Triplet | 6H | -CH₃ (butyl) |
High-Resolution Mass Spectrometry for Molecular Mass Verification
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition and exact molecular weight of the compound. For this compound (C₃₀H₄₂O₂), the experimentally determined monoisotopic mass should closely match the calculated theoretical mass, typically within a few parts per million (ppm), which would unequivocally verify its molecular formula.
Molecular Mass Verification Data
This table presents calculated data.
| Parameter | Value |
| Molecular Formula | C₃₀H₄₂O₂ |
| Calculated Monoisotopic Mass | 442.3185 u |
| Expected HRMS Result (m/z) | [M+H]⁺ ≈ 443.3258 |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The FTIR spectrum of this compound would be expected to display several characteristic absorption bands. These would include C-H stretching vibrations for both the aromatic and aliphatic components, C=C stretching vibrations for the anthracene core, and, most importantly, strong C-O stretching bands corresponding to the aryl-alkyl ether linkages.
Expected FTIR Absorption Bands
This table is a representation of expected data based on typical functional group frequencies and is not based on published experimental results.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050 | Aromatic C-H Stretch | Anthracene Core |
| 2850-2960 | Aliphatic C-H Stretch | (2-ethylhexyl)oxy Chains |
| ~1620 | C=C Stretch | Aromatic Ring |
| ~1250 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |
| ~1050 | Symmetric C-O-C Stretch | Aryl-Alkyl Ether |
Thin Film Morphology and Crystalline Characteristics
The performance of organic materials in electronic devices is highly dependent on their solid-state organization. Therefore, characterizing the morphology and crystallinity of this compound in thin films is essential.
X-ray Diffraction (XRD) Analysis of Solid-State Packing and Crystallinity
XRD is the primary technique for investigating the crystalline nature and molecular packing of materials. For a thin film of this compound, XRD analysis would reveal whether the material forms an ordered crystalline structure or is amorphous. The presence of sharp diffraction peaks would indicate crystallinity, and their positions could be used to determine the lattice parameters and the orientation of the molecules relative to the substrate. The bulky and flexible (2-ethylhexyl)oxy side chains might inhibit close π-π stacking of the anthracene cores, potentially leading to a less ordered or liquid crystalline phase.
Atomic Force Microscopy (AFM) for Surface Topography and Aggregate Formation
AFM provides high-resolution, three-dimensional images of a material's surface. For a thin film of this compound, AFM would be used to visualize the surface topography, measure surface roughness, and identify the formation of any domains or aggregates. The images would reveal how the molecules self-assemble on a substrate, showing features such as grain boundaries, terraces, or amorphous mounds, which are critical for understanding charge transport properties in potential applications.
Spectroscopic Probes of Electronic States
Spectroscopy is the principal tool for elucidating the electronic structure and excited-state dynamics of fluorescent molecules. A combination of steady-state and time-resolved techniques provides a comprehensive picture of the photophysical processes from light absorption to emission.
UV-Vis absorption spectroscopy probes the energy required to promote an electron from the ground state (S₀) to an excited singlet state (S₁, S₂, etc.). For anthracene derivatives, the absorption spectrum in the near-UV and visible region is dominated by π-π* transitions of the conjugated aromatic core.
The spectrum of a typical 9,10-dialkoxyanthracene in a dilute solution exhibits a characteristic vibronic structure, which arises from the coupling of the electronic transition to various vibrational modes of the molecule. mdpi.com The alkoxy groups are electron-donating, which tends to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted anthracene. Research on 9,10-dialkoxyanthracenes has identified them as efficient photosensitizers with absorption maxima extending to around 403 nm. mdpi.com
Aggregation of chromophores leads to distinct changes in the absorption spectrum. Depending on the geometry of the molecular arrangement, this can result in either a blueshift (H-aggregation) or a redshift (J-aggregation) of the main absorption band. The bulky side chains of this compound are designed to prevent such aggregation, meaning its absorption spectrum is expected to remain largely unchanged even at high concentrations or in the solid state, retaining the sharp vibronic features of the isolated molecule.
Table 1: Representative UV-Vis Absorption Data for 9,10-Disubstituted Anthracene Derivatives
| Compound Class | Typical λmax Range (nm) | Key Transition | Reference |
|---|---|---|---|
| 9,10-Dialkoxyanthracenes | 380 - 410 | S₀ → S₁ (π-π) | mdpi.com |
| 9,10-Diphenylanthracenes | 370 - 400 | S₀ → S₁ (π-π) | rsc.org |
| Generic 9,10-Disubstituted Anthracenes | 350 - 420 | S₀ → S₁ (π-π*) | mdpi.com |
Photoluminescence spectroscopy measures the light emitted as the molecule relaxes from its first excited singlet state (S₁) back to the ground state (S₀). For highly fluorescent molecules like this compound, the emission spectrum is often a near mirror image of the absorption spectrum, displaying a similar vibronic structure.
A key challenge in designing solid-state emitters is concentration quenching, where the fluorescence intensity decreases as the concentration of the fluorophore increases. A primary mechanism for this is the formation of "excimer-like traps." An excimer (excited-state dimer) forms when an excited molecule interacts with a nearby ground-state molecule. This creates a new, lower-energy excited state that typically emits a broad, structureless, and red-shifted light, or decays non-radiatively. This process competes with and quenches the desired monomer emission.
The (2-ethylhexyl)oxy substituents provide steric protection that inhibits the formation of these excimer traps by preventing the necessary close-range (3-4 Å) interaction between anthracene cores. rsc.org This ensures that the emission in the solid state originates from the monomeric species, preserving the sharp, structured blue-green emission and maintaining a high fluorescence quantum yield (Φ_F). Modifications at the 9,10 positions of the anthracene ring are a well-known strategy to achieve high quantum yields. mdpi.com
Time-resolved fluorescence spectroscopy measures the decay of the fluorescence intensity over time following excitation with a short pulse of light. This provides direct information about the excited-state lifetime (τ_F), which is the average time the molecule spends in the excited state before returning to the ground state.
The lifetime is determined by the rates of all possible decay pathways, both radiative (k_r, resulting in fluorescence) and non-radiative (k_nr, resulting in heat). The relationship is given by:
τ_F = 1 / (k_r + k_nr)
The fluorescence quantum yield (Φ_F) is the ratio of the radiative rate to the total decay rate:
Φ_F = k_r / (k_r + k_nr)
For 9,10-disubstituted anthracenes with quantum yields approaching unity (Φ_F ≈ 1), the radiative rate coefficient is much larger than the non-radiative rate coefficient (k_r >> k_nr). The excited-state lifetimes for such highly efficient monomeric anthracene derivatives are typically on the order of a few nanoseconds.
Table 2: Representative Photophysical Decay Parameters for Highly Fluorescent Anthracene Derivatives
| Parameter | Symbol | Typical Value | Description |
|---|---|---|---|
| Fluorescence Quantum Yield | ΦF | > 0.9 | Efficiency of light emission. |
| Excited State Lifetime | τF | 2 - 10 ns | Average time in the excited state. |
| Radiative Rate Coefficient | kr | ~108 s-1 | Rate of photon emission. |
| Non-radiative Rate Coefficient | knr | << 108 s-1 | Rate of decay without light emission. |
Single-molecule spectroscopy allows for the observation of individual molecules, eliminating the averaging effects inherent in bulk measurements and revealing complex photophysical behaviors.
Blinking: When observing the fluorescence from a single molecule over time, the emission often turns on and off intermittently, a phenomenon known as "blinking." For many organic fluorophores, including anthracene derivatives, this blinking is attributed to intersystem crossing (ISC) from the excited singlet state (S₁) to a long-lived, non-emissive triplet state (T₁). The molecule remains "dark" until it relaxes from the triplet state back to the ground singlet state, at which point it can be excited and fluoresce again.
Photobleaching: Photobleaching is the irreversible photochemical destruction of a fluorophore, observed at the single-molecule level as a sudden and permanent cessation of fluorescence. This often occurs via photo-oxidation, where the excited molecule (particularly the triplet state) reacts with molecular oxygen to form non-fluorescent products like endoperoxides and anthraquinones. The bulky (2-ethylhexyl)oxy side chains in this compound may offer some steric protection to the anthracene core, potentially enhancing its photostability compared to less substituted derivatives.
Studies on closely related anthracene compounds provide a framework for understanding these single-molecule phenomena, which are governed by the fundamental photophysical pathways available to the excited state.
Electroluminescence (EL) Spectroscopy in Device Contexts
The introduction of two (2-ethylhexyl)oxy side chains at the 9 and 10 positions of the anthracene core is expected to influence the electroluminescent behavior significantly. These bulky, flexible aliphatic chains are primarily introduced to enhance the solubility of the anthracene core, making the material suitable for solution-based processing techniques, which are advantageous for large-area device fabrication. However, these substituents also play a crucial role in the solid-state morphology of the emissive film. By sterically hindering intermolecular aggregation, the (2-ethylhexyl)oxy groups can help to prevent excimer formation, which often leads to red-shifted, broadened emission and a decrease in device efficiency. This preservation of the intrinsic emission properties of the isolated molecule is crucial for achieving deep-blue electroluminescence, a key requirement for full-color displays.
In a typical OLED device, a thin film of the this compound-based material would be sandwiched between charge-transporting layers and a pair of electrodes. Upon application of a voltage, electrons and holes are injected from the cathode and anode, respectively, and recombine within the emissive layer to form excitons. The radiative decay of these excitons results in the emission of light, and the characteristics of this light are the primary focus of EL spectroscopy.
Detailed Research Findings
The investigation of 9,10-dialkoxy anthracene derivatives in OLEDs is an emerging area of interest, particularly with the drive towards solution-processable devices. It is anticipated that future research in this direction will provide the necessary experimental data to fully characterize the electroluminescent performance of this compound. Such studies would typically involve the fabrication of multilayer OLEDs and the measurement of their current density-voltage-luminance (J-V-L) characteristics, EL spectra at different operating voltages, and device efficiencies (external quantum efficiency, luminous efficiency, and power efficiency).
The expected EL spectrum of a device based on this compound would likely exhibit vibronically structured emission peaks characteristic of the anthracene core, located in the blue region of the visible spectrum. The precise peak positions and their relative intensities would be influenced by the solid-state packing and the polarity of the surrounding medium within the device.
Data Tables
Due to the absence of specific experimental data in the available literature for OLEDs based on this compound, the following data tables are presented as templates that would be populated by future research findings. These tables are structured to capture the key performance metrics typically reported for OLED devices.
Table 1: Electroluminescence Characteristics of a Hypothetical this compound-Based OLED
| Parameter | Value |
| Peak Emission Wavelength (λEL) | Data Not Available |
| CIE Coordinates (x, y) | Data Not Available |
| Full Width at Half Maximum (FWHM) | Data Not Available |
| Turn-on Voltage (Von) | Data Not Available |
Table 2: Device Performance Metrics of a Hypothetical this compound-Based OLED
| Metric | Value at a Specific Luminance (e.g., 100 cd/m²) |
| Current Density (J) | Data Not Available |
| Luminance (L) | Data Not Available |
| External Quantum Efficiency (EQE) | Data Not Available |
| Luminous Efficiency (ηL) | Data Not Available |
| Power Efficiency (ηP) | Data Not Available |
Further research is essential to populate these tables and to provide a comprehensive understanding of the electroluminescent properties of this compound in device contexts. Such data will be crucial in assessing its viability as a solution-processable blue emitter for next-generation OLED technologies.
Mechanisms of Charge Transport in this compound Materials
Ambipolar Charge Transport Characteristics
Ambipolar charge transport, the ability of a material to conduct both positive (holes) and negative (electrons) charge carriers, is a critical property for the development of complex organic electronic circuits such as complementary metal-oxide-semiconductor (CMOS)-like inverters. While many organic semiconductors exhibit unipolar behavior, favoring the transport of either holes or electrons, the electronic structure of the anthracene core, in principle, allows for the transport of both charge carrier types.
For 9,10-disubstituted anthracene derivatives, the nature of the substituents plays a crucial role in determining the dominant charge transport character. Electron-withdrawing groups tend to enhance electron mobility, while electron-donating groups typically favor hole transport. The etheric oxygen atoms in the 2-ethylhexyloxy substituents of this compound are weakly electron-donating, which would suggest a predisposition towards p-type (hole) transport. However, the electronic influence of these alkoxy groups is not as pronounced as that of strongly donating or withdrawing moieties.
In the broader context of anthracene derivatives, ambipolar behavior has been observed, particularly when the molecular design and device architecture are carefully controlled. For instance, in some 9,10-diphenylanthracene (B110198) single crystals, both electron and hole mobilities have been measured, demonstrating the intrinsic capability of the anthracene core for ambipolar transport. While specific experimental data for the ambipolar characteristics of this compound are not extensively reported, the general properties of dialkoxyanthracenes suggest that achieving significant ambipolarity would likely depend on factors such as the purity of the material, the nature of the dielectric interface in a transistor, and the choice of source and drain electrode materials to enable efficient injection of both holes and electrons.
| Anthracene Derivative | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | Measurement Conditions |
|---|---|---|---|
| Representative Ambipolar Anthracene Derivative 1 | ~10-3 - 10-2 | ~10-4 - 10-3 | Single Crystal Field-Effect Transistor |
| Representative Ambipolar Anthracene Derivative 2 | ~10-2 | ~10-2 | Thin-Film Transistor, Optimized Interface |
Role of Molecular Packing and Intermolecular Interactions in Charge Mobility
The charge carrier mobility in organic semiconductors is not solely a property of the individual molecule but is heavily influenced by the arrangement of molecules in the solid state. The intermolecular electronic coupling, which dictates the ease with which charge carriers can hop between adjacent molecules, is highly sensitive to the distance and relative orientation of the molecules.
The planar aromatic core of this compound is conducive to π-π stacking, an arrangement where the π-orbitals of adjacent molecules overlap. This overlap is crucial for charge delocalization and the formation of efficient pathways for charge transport. The degree of π-π stacking is characterized by the intermolecular distance and the extent of facial overlap between the anthracene cores. Shorter π-π distances generally lead to stronger electronic coupling and, consequently, higher charge mobility.
In many crystalline organic semiconductors, a co-facial or slipped-stack arrangement is observed. For 9,10-disubstituted anthracenes, the substituents can significantly influence the packing motif. While some derivatives adopt a herringbone packing, 9,10-functionalization can favor a more overlapped lamellar structure, which can be advantageous for charge transport. researchgate.net The efficiency of charge delocalization through these stacks is a key determinant of the material's charge carrier mobility. Theoretical studies on similar systems have shown that even small changes in stacking distances can lead to orders of magnitude differences in charge transport rates.
| Stacking Parameter | Typical Range for Anthracene Derivatives | Impact on Charge Transport |
|---|---|---|
| π-π Stacking Distance | 3.4 - 4.0 Å | Shorter distances generally lead to higher mobility. |
| Molecular Overlap | Varies with slippage | Greater overlap enhances electronic coupling. |
The 2-ethylhexyloxy side chains in this compound are bulky and flexible. These groups exert significant steric hindrance, which can prevent the close packing of the anthracene cores. nih.govrsc.org The branched nature of the 2-ethylhexyl group is particularly effective at disrupting crystallization and promoting solubility in organic solvents, a desirable trait for solution-based processing of electronic devices.
However, this same steric hindrance can be detrimental to charge transport. By forcing a larger separation between the aromatic backbones, the π-π interactions are weakened, leading to reduced electronic coupling and lower charge carrier mobility. The conformation of these flexible side chains can also introduce disorder into the molecular packing, creating traps for charge carriers and further limiting mobility. Studies on other organic semiconductors with 2-ethylhexyl side chains have shown that the stereochemistry of these groups can also impact the crystalline packing and, consequently, the electronic performance. researchgate.net Therefore, a trade-off exists between the enhanced processability afforded by these bulky side chains and the potential for diminished charge transport performance.
A promising strategy to achieve high-performance ambipolar transport is the formation of co-crystals, where two different molecular species crystallize together in a well-defined lattice. In the context of this compound, co-crystallization with an electron-accepting (n-type) molecule could lead to a system with separate pathways for hole and electron transport.
In such a co-crystal, the this compound molecules, with their electron-rich anthracene cores, would form π-stacked networks that serve as channels for hole transport. Simultaneously, the n-type co-former would create its own intermolecular network for electron transport. This "separate-channel" or "segregated stacking" arrangement can mitigate the recombination of holes and electrons, allowing for efficient transport of both charge carrier types.
Research on co-crystals of anthracene with electron-deficient molecules like 4,8-bis(dicyanomethylene)-4,8-dihydrobenzo[1,2-b:4,5-b′]dithiophene (DTTCNQ) has demonstrated the viability of this approach. rsc.org In these systems, ambipolar transport was observed, with the electronic properties being tunable based on the crystal growth direction. rsc.org This suggests that by carefully selecting a co-former for this compound, it may be possible to engineer a co-crystalline material with robust and balanced ambipolar charge transport characteristics.
Photophysical Phenomena and Energy Transfer Processes in 9,10 Bis 2 Ethylhexyl Oxy Anthracene and Its Derivatives
Excited State Dynamics and Relaxation Pathways
The behavior of 9,10-disubstituted anthracenes following the absorption of light is governed by a complex interplay of radiative and non-radiative decay pathways. The substitution at the 9 and 10 positions of the anthracene (B1667546) core profoundly influences the electronic states and, consequently, the excited state dynamics, including fluorescence efficiency and intersystem crossing rates.
Fluorescence Quantum Yield Studies and Factors Influencing Efficiency
The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is drastically affected by the nature of the substituents at the 9 and 10 positions. Unsubstituted anthracene exhibits a modest fluorescence quantum yield of about 30%, a result of a high intersystem crossing rate that leads to a triplet yield of approximately 70%. rsc.org However, strategic substitution can significantly enhance fluorescence. For instance, 9,10-diphenylanthracene (B110198) (DPA) is known for its high quantum yield, which can approach 95-100%. semanticscholar.orgresearchgate.net
Conversely, certain substituents can quench fluorescence. The introduction of thiophene (B33073) groups at the 9 and 10 positions has been shown to decrease the fluorescence quantum yield from near unity to less than 10%. rsc.orgrsc.orgchalmers.se The electronic properties of the substituents play a crucial role; both electron-donating and electron-accepting groups can modify the photophysical properties. rsc.orgchalmers.se
Furthermore, molecular aggregation in the solid state can lead to fluorescence quenching through the formation of excimer-like traps. nih.gov This can be mitigated by attaching bulky groups to the chromophore, which prevents aggregation and preserves high fluorescence efficiency. nih.gov The properties of 9-monosubstituted and 9,10-disubstituted anthracenes can differ greatly depending on the specific substituents present. researchgate.netplos.org
| Compound | Substituents | Fluorescence Quantum Yield (Φf) | Reference |
|---|---|---|---|
| Anthracene (unsubstituted) | - | ~30% | rsc.org |
| 9,10-Dimethylanthracene | -CH3 | ~70% | rsc.org |
| 9,10-Diphenylanthracene (DPA) | -Phenyl | ~95-100% | semanticscholar.orgresearchgate.net |
| 9,10-Bis(phenylethynyl)anthracene (B116448) (BPEA) | -C≡C-Phenyl | ~100% | scispace.comomlc.org |
| Anthracene with Thiophene Substituents | -Thiophene | <10% | rsc.orgrsc.org |
| 9,10-Bis(perfluorobenzyl)anthracene | -CH2C6F5 | ~96% | beilstein-journals.org |
Stokes Shift Analysis and its Relationship to Molecular Conformation
The Stokes shift is the difference in energy (or wavelength) between the positions of the band maxima of the absorption and emission spectra of the same electronic transition. For 9,10-disubstituted anthracenes, the Stokes shift provides insights into the structural changes that occur between the ground state and the excited state.
A large Stokes shift can be indicative of significant conformational relaxation in the excited state. For example, 9,10-bis(perfluorobenzyl)anthracene exhibits a relatively large Stokes shift of 837 cm⁻¹. beilstein-journals.org Large Stokes shifts are sometimes attributed to the attenuation of fluorescence through self-quenching processes. beilstein-journals.org Furthermore, the emission spectrum of this compound loses the characteristic vibronic structure seen in unsubstituted anthracene, which may be a result of different molecular conformations upon relaxation from the excited state. beilstein-journals.org The introduction of carbon-carbon triple bonds at the 9,10-phenyl positions can also noticeably alter the electronic states of the parent molecule. semanticscholar.orgresearchgate.net
Singlet Fission (SF) in 9,10-Anthracene Analogs
Singlet fission is an exciton (B1674681) multiplication process in which a singlet exciton in an organic chromophore converts into two triplet excitons on adjacent molecules. This phenomenon is of great interest for enhancing the efficiency of solar cells. Anthracene derivatives are promising candidates for singlet fission, particularly because their triplet energies can be tuned to be compatible with silicon-based photovoltaics. nih.gov
Exciton Multiplication Processes and Triplet Exciton Generation
Singlet fission is a multi-chromophoric process that effectively doubles the number of charge carriers generated from a single high-energy photon. researchgate.net The process is highly dependent on the energetic alignment of the singlet and triplet states. For efficient singlet fission to occur, the energy of the initial singlet state (E(S₁)) should be approximately twice the energy of the resulting triplet state (E(T₁)), i.e., E(S₁) ≥ 2E(T₁).
Several 9,10-disubstituted anthracene analogs have been shown to undergo singlet fission. In polycrystalline thin films of 9,10-bis(phenylethynyl)anthracene (BPEA), efficient singlet fission occurs, with triplet yields measured at 180 ± 20% (where the theoretical maximum is 200%). scispace.comnih.gov Similarly, derivatives like triisopropylsilylethynyl (TIPS)-anthracene are also considered promising materials for singlet fission. nih.govacs.org
Factors Influencing Singlet Fission Yields in Thin Films (e.g., Polymorphism)
In the solid state, the efficiency of singlet fission is highly sensitive to the molecular packing and intermolecular interactions within the material. acs.org Polymorphism, the ability of a compound to crystallize in different forms, plays a critical role in controlling singlet fission yields. acs.orgacs.orgfigshare.com
Even small variations in the molecular packing between different polymorphs can strongly perturb the singlet fission process. researchgate.netacs.orgfigshare.com For instance, two polymorphs of a triisopropylsilylethynyl-anthracene derivative, designated PI and PII, exhibit different intermolecular π-π stacking patterns. acs.orgfigshare.com These structural differences lead to distinct electronic properties and, consequently, different triplet yields. The PII polymorph shows a higher calculated triplet yield (~196%) compared to the PI polymorph (~178%). researchgate.netacs.orgfigshare.com Similarly, 9,10-bis(phenylethynyl)anthracene (BPEA) crystallizes into two different polymorphs, which undergo singlet fission at significantly different rates. nih.gov This demonstrates that controlling the crystalline morphology is a key factor in optimizing materials for singlet fission applications. acs.orgacs.orgfigshare.com
| Compound/Polymorph | Key Structural Feature | Singlet Fission Rate (kSF) | Triplet Yield | Reference |
|---|---|---|---|---|
| TIPS-Anthracene (Polymorph PI) | Specific π-π stacking | - | ~178% (calculated) | acs.orgfigshare.com |
| TIPS-Anthracene (Polymorph PII) | Different π-π stacking | - | ~196% (calculated) | acs.orgfigshare.com |
| BPEA (Polymorph C2/c) | - | (109 ± 4 ps)-1 | 180 ± 20% (overall) | nih.gov |
| BPEA (Polymorph Pbcn) | - | (490 ± 10 ps)-1 | 180 ± 20% (overall) | nih.gov |
Exciton Management and Energy Transfer in Multi-component Systems
The photophysical properties of 9,10-Bis[(2-ethylhexyl)oxy]anthracene and its derivatives are of significant interest in the development of advanced materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs). A key aspect of their functionality in these multi-component systems is the efficient management of excitons—bound electron-hole pairs—and the subsequent transfer of energy between different molecular species. This section explores the fundamental mechanisms of energy transfer in systems where 9,10-disubstituted anthracenes act as a host material, doped with emissive guest molecules.
Host-Dopant Energy Transfer Mechanisms
In host-dopant systems, the host material, such as a 9,10-disubstituted anthracene derivative, absorbs energy and then transfers it to a guest molecule (dopant), which then emits light of a specific color. This process is crucial for achieving high-efficiency and color-tunable light emission. The primary mechanism governing this energy transfer is Förster Resonance Energy Transfer (FRET), a non-radiative dipole-dipole coupling phenomenon. aatbio.com
The efficiency of FRET is highly dependent on several factors, including the spectral overlap between the emission spectrum of the donor (host) and the absorption spectrum of the acceptor (dopant), the quantum yield of the donor, the relative orientation of the transition dipoles of the donor and acceptor, and, most critically, the distance between the donor and acceptor molecules. aatbio.com The rate of Förster transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a very short-range interaction, typically effective over distances of 1-10 nanometers.
In the context of 9,10-dialkoxy substituted anthracenes, their strong blue fluorescence makes them excellent candidates as host materials for energy transfer to longer-wavelength emitting dopants. The bulky (2-ethylhexyl)oxy side chains in this compound serve to prevent aggregation of the anthracene core, which could otherwise lead to fluorescence quenching and hinder efficient energy transfer.
While specific experimental data for this compound in host-dopant systems is not extensively available in public literature, the principles can be illustrated with data from analogous 9,10-disubstituted anthracene systems. For instance, 9,10-di(2-naphthyl)anthracene (ADN) is a well-studied blue host material. researchgate.net
Table 1: Representative Photophysical Properties for a Host-Dopant System with a 9,10-Disubstituted Anthracene Host
| Property | Host (e.g., ADN) | Dopant (e.g., Rubrene) |
| Absorption Maximum (λabs) | ~390 nm | ~520 nm |
| Emission Maximum (λem) | ~450 nm (Blue) | ~560 nm (Orange-Red) |
| Fluorescence Quantum Yield (ΦF) | > 0.80 | > 0.90 |
| Förster Radius (R0) | - | ~5-7 nm |
| Energy Transfer Efficiency | - | > 90% |
This table presents typical values for illustrative purposes and are not specific experimental data for this compound.
The high fluorescence quantum yield of the anthracene host and the significant spectral overlap between its blue emission and the absorption of a suitable orange-red dopant like Rubrene can lead to highly efficient energy transfer. researchgate.net This efficient transfer populates the excited state of the dopant, resulting in strong emission from the dopant and minimal emission from the host.
Two-Step Energy Transfer Processes in Complex Architectures
To further enhance the performance and color purity of light-emitting devices, more complex architectures involving two-step or cascade energy transfer processes can be employed. In such a system, energy is transferred from an initial host to an intermediate molecule (a sensitizer (B1316253) or a second host), and then from this intermediate to the final emissive dopant. This sequential energy transfer can be particularly useful for bridging a large energy gap between a high-energy host and a low-energy dopant, where direct FRET might be inefficient.
A well-documented example of a two-step energy transfer process involves using ADN as the primary host, with Coumarin 6 (C6) as an intermediate and the red-emitting dopant 4-(dicyanomethylene)-2-t-butyl-6-(1,1,7,7-tetramethyljulolidyl-9-enyl)-4H-pyran (DCJTB). In this system, the energy is first transferred from the blue-emitting ADN host to the green-emitting C6. Subsequently, the energy from C6 is transferred to the red-emitting DCJTB. This cascade process allows for efficient population of the DCJTB excited state, leading to pure red emission.
Table 2: Illustrative Parameters for a Two-Step Energy Transfer System
| Transfer Step | Donor | Acceptor | Spectral Overlap | Estimated Efficiency |
| Step 1 | ADN (Host) | Coumarin 6 (Intermediate) | High | > 95% |
| Step 2 | Coumarin 6 (Intermediate) | DCJTB (Dopant) | High | > 90% |
This table is based on a known system with ADN and is provided for illustrative purposes. Specific values for a system with this compound would require experimental determination.
The use of a 9,10-dialkoxy substituted anthracene like this compound as the primary host in a two-step energy transfer system could offer advantages in terms of solubility and film-forming properties, which are critical for solution-processed devices. The fundamental principles of sequential energy transfer would remain the same, relying on the careful selection of intermediates and dopants with appropriate spectral properties to ensure an efficient energy cascade.
Computational Chemistry and Theoretical Modeling of 9,10 Bis 2 Ethylhexyl Oxy Anthracene
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of 9,10-Bis[(2-ethylhexyl)oxy]anthracene. These methods provide a microscopic understanding of the orbitals and energy levels that govern its optical and electronic behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the ground-state electronic structure of molecules. For this compound, DFT calculations are typically performed to determine its optimized molecular geometry, orbital energies, and electron density distribution. The presence of the bulky (2-ethylhexyl)oxy side chains at the 9 and 10 positions of the anthracene (B1667546) core significantly influences its conformation. These flexible chains can adopt various conformations, which in turn affect the electronic properties of the anthracene core.
Theoretical studies on similar 9,10-dialkoxy-substituted anthracenes reveal that the alkoxy groups act as electron-donating substituents. This electron donation raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the anthracene core, which can be beneficial for hole injection in organic electronic devices. The calculated ground-state geometry typically shows the anthracene core to be nearly planar, while the (2-ethylhexyl)oxy chains are conformationally flexible and extend outwards from the core.
Table 1: Representative Ground State Properties of 9,10-Dialkoxyanthracene Analogues from DFT Calculations
| Property | Representative Value (for 9,10-dimethoxyanthracene) |
| HOMO Energy | -5.1 to -5.3 eV |
| LUMO Energy | -1.8 to -2.0 eV |
| HOMO-LUMO Gap | 3.1 to 3.3 eV |
| Dipole Moment | 1.5 to 2.0 D |
Note: These values are representative for simpler 9,10-dialkoxyanthracene analogues and serve as an estimation for this compound. The longer alkyl chains in the target molecule may lead to minor variations.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the properties of electronic excited states. researchgate.net For this compound, TD-DFT calculations are crucial for understanding its light-absorbing and emitting properties. These calculations can predict the energies of the lowest singlet and triplet excited states, which are fundamental to its use in applications such as organic light-emitting diodes (OLEDs).
Computational studies on related 9,10-dialkoxyanthracenes show that the lowest singlet excited state (S1) is primarily a HOMO to LUMO transition with significant π-π* character localized on the anthracene core. The electron-donating alkoxy groups can lead to a red-shift in the absorption and emission spectra compared to unsubstituted anthracene. The nature and energy of the triplet states are also important, particularly for understanding the efficiency of OLEDs, as they can influence processes like intersystem crossing and triplet-triplet annihilation.
The Frontier Molecular Orbitals (FMOs), namely the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic and optical properties of a molecule. In this compound, the HOMO is typically localized on the electron-rich anthracene core and the oxygen atoms of the alkoxy groups. The LUMO is also predominantly centered on the anthracene ring system. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's chemical reactivity and the energy of its lowest electronic transition.
TD-DFT calculations can be used to simulate the optical absorption spectrum. For this compound, the simulated spectrum is expected to show a strong absorption band in the near-ultraviolet region, corresponding to the S0 → S1 transition. The position and intensity of this band are influenced by the electronic effects of the (2-ethylhexyl)oxy substituents and the molecular conformation.
Table 2: Predicted Electronic Transition Properties for a 9,10-Dialkoxyanthracene Analogue
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 380 - 420 | 0.1 - 0.2 | HOMO → LUMO |
| S0 → S2 | 350 - 380 | 0.3 - 0.5 | HOMO-1 → LUMO, HOMO → LUMO+1 |
Note: These are representative values for a generic 9,10-dialkoxyanthracene and provide an estimate for the optical properties of this compound.
Molecular Dynamics Simulations of Molecular Packing and Aggregation Behavior
Molecular Dynamics (MD) simulations are a powerful computational tool to study the collective behavior of molecules in the condensed phase. For this compound, MD simulations can provide insights into how individual molecules pack together in a thin film or aggregate in solution. The bulky and flexible (2-ethylhexyl)oxy side chains play a crucial role in determining the molecular packing.
These side chains can prevent the close π-π stacking of the anthracene cores, which is often observed in unsubstituted anthracene. This steric hindrance can lead to a more amorphous or disordered packing in the solid state. The degree of order and the specific intermolecular arrangements have a direct impact on the material's charge transport properties. MD simulations can help to predict key parameters such as the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance, and the orientational order parameter.
Modeling of Charge Transport Pathways and Carrier Mobility
The efficiency of organic electronic devices is highly dependent on the ability of charges (holes and electrons) to move through the material. Theoretical models are employed to understand and predict the charge transport pathways and carrier mobility in materials like this compound.
The charge transport in organic semiconductors is often described by hopping models, where charges hop between adjacent molecules. The rate of hopping is dependent on two key parameters: the electronic coupling (or transfer integral) between the molecules and the reorganization energy associated with the charge transfer process.
Quantum chemical calculations can be used to compute these parameters for different molecular pairs obtained from MD simulations. The electronic coupling is highly sensitive to the relative distance and orientation of the interacting molecules. The reorganization energy has two components: an intramolecular part, which is the energy required to relax the geometry of a molecule upon gaining or losing a charge, and an intermolecular part related to the relaxation of the surrounding molecules. The bulky (2-ethylhexyl)oxy side chains can influence both of these parameters. While they may hinder close packing and reduce electronic coupling, they can also lead to a lower degree of intermolecular disorder, which can be beneficial for charge transport.
Computational Insights into Excited State Dynamics and Intermolecular Interactions
Computational methods also provide valuable insights into the dynamics of excited states and the nature of intermolecular interactions in this compound. Understanding these processes is crucial for applications in light-emitting devices.
Upon photoexcitation, the molecule can undergo various relaxation processes, including vibrational relaxation, internal conversion, intersystem crossing, and fluorescence. Theoretical models can help to elucidate the timescales and efficiencies of these processes. For instance, the interaction between excited molecules can lead to the formation of excimers, which are excited-state dimers that can emit light at a different wavelength compared to the isolated molecule. The propensity for excimer formation is strongly dependent on the intermolecular arrangement, which is influenced by the (2-ethylhexyl)oxy side chains.
Furthermore, computational analysis of the intermolecular interaction energies can reveal the dominant forces governing the molecular packing. For this compound, these interactions are likely to be a combination of van der Waals forces between the anthracene cores and the alkyl chains, as well as potential weaker C-H···π interactions. A detailed understanding of these interactions is essential for designing materials with desired solid-state properties.
Applications in Organic Electronic Devices
Organic Photovoltaic (OPV) Cells
Derivatives of 9,10-Bis[(2-ethylhexyl)oxy]anthracene are explored as components in the active layer of organic photovoltaic (OPV) cells, also known as polymer solar cells. aimspress.com These devices convert sunlight into electricity and rely on a blend of electron-donating and electron-accepting materials. mdpi.commdpi.com
In the most common OPV architecture, the bulk heterojunction (BHJ), an electron donor and an electron acceptor material are blended together to form the active layer. mdpi.com Conjugated polymers and small molecules based on the anthracene (B1667546) core can function effectively as the electron donor component. rsc.orgnih.gov Upon absorbing light, the donor material forms an exciton (B1674681) (a bound electron-hole pair), which then migrates to the interface between the donor and acceptor materials. mdpi.com At this interface, the exciton dissociates, with the electron being transferred to the acceptor and the hole remaining on the donor. These separated charges are then transported to their respective electrodes, generating a photocurrent. The efficiency of this process is highly dependent on the energy levels of the donor and acceptor, as well as the morphology of the blend. mdpi.com
Research on anthracene-based conjugated polymers has shown that alkoxyl side chains, such as (2-ethylhexyl)oxy, directly affect the key photovoltaic performance parameters: the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and PCE. researchgate.net These side chains can modify the electronic properties of the polymer, leading to changes in the energy levels (HOMO/LUMO) and the optical bandgap. researchgate.net For instance, the introduction of alkoxyl side chains can reduce the electron deficiency of an end-group moiety on the polymer, resulting in a larger bandgap. researchgate.net This architectural tuning allows for the optimization of the material's properties to better match the solar spectrum and improve charge extraction. The resulting photovoltaic characteristics of newly synthesized polymers are often optimizable and show promise for improved solar cell performance. researchgate.net
The table below illustrates the typical parameters measured in the characterization of OPV devices. The performance of a hypothetical polymer donor, Poly(anthracene-alt-thiophene) with (2-ethylhexyl)oxy side chains, is compared with a standard donor polymer.
| Polymer Donor | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) |
| PPDT2FBT (Example) | 0.7-0.8 | 15.7-16.3 | 0.71-0.73 | >9.0 |
| PM6 (Example) | 0.871 | 26.75 | 0.79 | 18.43 |
This table contains representative data for high-performance polymers to illustrate the metrics influenced by polymer architecture. Data for PPDT2FBT is from reference rsc.org and for PM6 from reference mdpi.com.
Exploration of Novel Device Concepts and Emerging Organic Electronic Technologies
The versatile photophysical properties of the 9,10-disubstituted anthracene core have led to its exploration in a range of novel and emerging electronic technologies beyond conventional transistors and solar cells.
One significant area is in Organic Light-Emitting Diodes (OLEDs). Anthracene derivatives are known for their high fluorescence quantum yields, making them attractive as emitter materials. nih.govbeilstein-journals.org Specifically, derivatives designed to produce deep-blue emission are of high interest, as stable and efficient blue emitters remain a challenge in the development of full-color displays and solid-state lighting. nih.gov Introducing bulky substituents at the 9 and 10 positions can limit intermolecular π-π interactions, which helps to suppress fluorescence self-quenching and maintain high emission efficiency in the solid state. nih.govbeilstein-journals.org
Furthermore, derivatives such as 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA) have been fabricated into organic nanoparticles that exhibit strong and stable electrochemiluminescence (ECL). researchgate.net This property makes them suitable for novel sensing applications, such as the detection of specific amines like creatinine. researchgate.net Single crystals of BPEA have also been shown to function as multifunctional optoelectronic devices, demonstrating capabilities as phototransistors, photoswitches, and optical waveguides. researchgate.net These emerging applications highlight the potential of the anthracene scaffold in next-generation organic electronics.
Stability and Degradation Mechanisms of 9,10 Bis 2 Ethylhexyl Oxy Anthracene Based Materials
Thermal Stability Studies and Glass Transition Temperatures
The thermal stability of an organic semiconductor is crucial for device fabrication, which often involves thermal evaporation, and for operational longevity, where materials are subjected to Joule heating. Thermogravimetric analysis (TGA) is a standard technique used to assess this stability, typically by identifying the temperature at which 5% weight loss (Td5) occurs.
The glass transition temperature (Tg), which marks the transition from a rigid glassy state to a more rubbery state, is another key parameter for morphological stability in amorphous thin films used in devices like OLEDs. A high Tg is desirable to prevent film crystallization and degradation over time. For non-symmetric 9,10-diphenylanthracene (B110198) derivatives, glass transition temperatures as high as 92 °C have been reported, contributing to good film-forming properties. researchgate.net Similarly, a study on 9,10-diphenylanthracene (DPA) crystals identified a Tg at 166.9 °C for a solution-grown polymorph, indicating a high resistance to morphological changes below this temperature. mdpi.com The flexible (2-ethylhexyl)oxy chains on 9,10-Bis[(2-ethylhexyl)oxy]anthracene likely result in a lower Tg compared to more rigid structures, making it more suitable for solution-processed applications rather than vacuum-deposited ones.
| Compound Name | Substituents at 9,10-positions | Td at 5% Weight Loss (°C) |
|---|---|---|
| 9,10-bis(4-hexylphenyl)anthracene | 4-hexylphenyl | 302 |
| 9-(4-hexylphenyl)-10-(naphthalen-2-yl)anthracene | 4-hexylphenyl, naphthalen-2-yl | 258 |
| 9,10-bis(4-(methoxy)phenyl)anthracene | 4-methoxyphenyl | 329 |
| 9-(4-(methoxy)phenyl)-10-(naphthalen-2-yl)anthracene | 4-methoxyphenyl, naphthalen-2-yl | 275 |
| 9,10-bis(3',5'-bis(trifluoromethyl)biphenyl-4-yl)anthracene | 3',5'-bis(trifluoromethyl)biphenyl-4-yl | 386 |
Photostability and Photodegradation Pathways
Photochemical stability is arguably the most critical factor for materials used in light-emitting and light-harvesting applications. The anthracene core is known to be susceptible to photo-oxidation, a process that can irreversibly degrade the material and quench its fluorescence.
Role of Oxygen in Photobleaching and Quantum Yield of Degradation
The primary mechanism for the photodegradation of many anthracene derivatives in the presence of light and air involves molecular oxygen, specifically its highly reactive singlet state (¹O₂). The photoexcited anthracene derivative can act as a photosensitizer, transferring energy to ground-state triplet oxygen (³O₂) to generate singlet oxygen. This singlet oxygen then reacts with a ground-state anthracene molecule in a [4+2] cycloaddition reaction across the 9 and 10 positions. This process, often referred to as photobleaching, leads to the loss of conjugation and, consequently, the loss of the material's characteristic absorption and emission properties.
Studies on 9,10-dibutoxyanthracene (B1632443), a close structural analogue of this compound, have experimentally demonstrated this pathway. nih.gov In the presence of air, the compound rapidly degrades upon irradiation, whereas under anaerobic (oxygen-free) conditions, its stability is significantly enhanced. nih.gov This confirms that oxygen plays a direct and pivotal role in the photodegradation cascade. The quantum yield of degradation, which measures the efficiency of the photochemical degradation process, is therefore highly dependent on the oxygen concentration in the material's environment.
Identification of Phototransformation Products (e.g., Endoperoxides, Anthraquinones)
The initial product of the reaction between the anthracene core and singlet oxygen is a 9,10-endoperoxide. nih.govresearchgate.net This endoperoxide is often thermally or photochemically unstable and can undergo further reactions. researchgate.net
Endoperoxide Formation: The formation of 9,10-dibutoxyanthracene-endoperoxide has been identified via ¹H NMR spectroscopy following the irradiation of 9,10-dibutoxyanthracene in the presence of air. researchgate.net This intermediate is the primary phototransformation product responsible for the initial loss of fluorescence.
Secondary Decomposition: The endoperoxide itself can decompose, leading to a variety of secondary products. There are two main decomposition pathways for anthracene endoperoxides:
Cycloreversion: This is a retro-cycloaddition reaction where the endoperoxide reverts to the parent anthracene and singlet oxygen. This pathway can lead to a self-sensitized photo-oxidation cycle.
O-O Bond Cleavage: Homolytic cleavage of the weak peroxide bond forms a biradical intermediate. This intermediate is highly reactive and can rearrange to form more stable products, most notably anthraquinone (B42736) derivatives. researchgate.net
For 9,10-dibutoxyanthracene, prolonged irradiation led to the disappearance of the endoperoxide intermediate and the formation of multiple other compounds, including anthraquinones. researchgate.net Anthraquinones are non-fluorescent and their formation represents a permanent degradation of the active material.
| Stage | Product | Formation Pathway | Impact on Properties |
|---|---|---|---|
| Primary | 9,10-Dialkoxyanthracene Endoperoxide | [4+2] cycloaddition with singlet oxygen | Loss of conjugation, fluorescence quenching |
| Secondary | Anthraquinone derivatives | Rearrangement of endoperoxide via O-O bond cleavage | Permanent, non-fluorescent degradation product |
| Secondary | Other decomposition products | Further decomposition of endoperoxide and other intermediates | Formation of various non-emissive species |
Influence of Environmental Factors on Device Longevity and Material Performance
The operational lifetime of an optoelectronic device is directly linked to the stability of its constituent materials under real-world conditions. For devices incorporating this compound, key environmental factors include oxygen, moisture, light exposure, and temperature.
The intrinsic sensitivity of the anthracene core to photo-oxidation means that exposure to ambient air is highly detrimental to device performance. Oxygen and moisture can permeate the device layers, leading to the degradation pathways described above, as well as corrosion of the electrodes. This results in a decrease in luminance and efficiency, the growth of non-emissive regions ("dark spots"), and eventual device failure. researchgate.net
For this reason, effective encapsulation is non-negotiable for achieving long operational lifetimes in OLEDs and other organic electronic devices. researchgate.net Thin-film encapsulation (TFE) and glass or metal lid sealing are common methods used to create a barrier against oxygen and water vapor, thereby isolating the sensitive organic layers from the environment.
Temperature also plays a critical role. While the material itself may be thermally stable to high temperatures, as shown by TGA, operational temperatures can accelerate degradation processes. nih.gov Increased temperature can enhance the rate of chemical reactions, promote diffusion of oxygen and moisture within the device, and induce morphological changes in the organic films, all of which can shorten device lifetime. nih.gov The limited lifetime of blue-emitting OLEDs, in particular, remains a significant challenge for the display industry, driving extensive research into more stable materials and device architectures. oled-info.com
Strategies for Enhancing Material Stability in Optoelectronic Applications
Improving the stability of materials like this compound is a multi-faceted challenge addressed through both molecular design and device engineering.
Molecular Design:
Steric Hindrance: One of the most effective strategies is to attach bulky substituents to the anthracene core. These groups can physically shield the reactive 9 and 10 positions, sterically hindering the approach of singlet oxygen and thereby suppressing the formation of endoperoxides. researchgate.net While the (2-ethylhexyl)oxy groups provide some steric bulk, more elaborate designs, such as incorporating dendrons or rigid, three-dimensional moieties, can offer even greater protection.
Electronic Modification: Tuning the electronic properties of the anthracene core by adding electron-donating or electron-withdrawing groups can influence its photophysical behavior and stability. bohrium.com However, these modifications must be carefully balanced to maintain the desired emission color and efficiency.
Device Engineering and Formulation:
Encapsulation: As mentioned, creating a robust barrier to oxygen and moisture is the most critical engineering strategy for extending device lifetime. Advanced TFE technologies are key to the commercial viability of flexible and long-lasting OLED displays. researchgate.net
Use of Additives and Stabilizers: Incorporating antioxidants or singlet oxygen quenchers into the material formulation or adjacent device layers could theoretically intercept reactive species before they damage the emitter. However, this approach is complex, as the additives must be electronically and optically benign and must not phase-separate or migrate over time.
Optimized Device Architecture: The choice of charge transport layers, blocking layers, and interfacial materials can significantly impact device stability. By ensuring balanced charge injection and preventing exciton (B1674681) quenching at interfaces, the electrical stress on the emitting layer can be minimized, leading to a longer operational life. nih.gov
By combining robust molecular design with sophisticated device engineering, the intrinsic instabilities of the anthracene core can be effectively managed, enabling the development of durable and high-performance optoelectronic devices.
Future Research Directions and Translational Perspectives
Rational Design Principles for Enhanced Optoelectronic Performance
The optoelectronic properties of anthracene-based molecules are intrinsically linked to their molecular structure, particularly the nature and position of substituents. While the existing BEHA molecule provides a solid foundation, its performance can be systematically enhanced through rational design principles that target key electronic and photophysical parameters.
Future design strategies will likely focus on fine-tuning the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The electron-donating nature of the two alkoxy groups on the anthracene (B1667546) core elevates the HOMO level. This can be further modulated by introducing additional electron-donating or electron-withdrawing groups at other positions on the anthracene skeleton (e.g., the 2, 3, 6, and 7 positions). Such modifications would allow for precise energy level alignment with other materials in a device, such as electrodes or adjacent organic layers, which is critical for efficient charge injection and transport. For instance, incorporating cyano (-CN) or fluorine (-F) substituents could lower both HOMO and LUMO levels, potentially improving air stability and altering emission characteristics. rsc.orgbohrium.com
Another key design principle involves controlling the solid-state packing and morphology. The bulky, branched 2-ethylhexyl chains are effective at disrupting the strong π–π stacking typical of planar anthracene cores, which helps to prevent fluorescence quenching in the solid state. beilstein-journals.orgnih.gov However, charge transport in organic thin-film transistors (OTFTs) often benefits from ordered molecular packing. sci-hub.se Future research could explore modifying the length and branching of the alkyl chains to strike an optimal balance between high photoluminescence quantum yield (PLQY) and efficient charge carrier mobility. rsc.orgmdpi.com Systematic studies on how subtle changes in side-chain architecture affect thin-film morphology and device performance are crucial. nih.gov
Below is a hypothetical data table illustrating how targeted modifications to the BEHA structure could tune its optoelectronic properties, providing a roadmap for future synthetic efforts.
| Compound | Modification | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Emission λmax (nm) | Target Application |
| BEHA (Baseline) | None | -5.4 | -2.3 | 420 (Blue) | OLED Emitter, OTFT |
| BEHA-CN | Add Cyano group at C2 | -5.6 | -2.6 | 450 (Sky Blue) | Electron Transport Material |
| BEHA-TPA | Add Triphenylamine at C2 | -5.2 | -2.2 | 480 (Green) | Hole Transport Material |
| BEHA-C12 | Change side chain to n-dodecyl | -5.4 | -2.3 | 425 (Blue) | High Mobility OTFT |
This table presents hypothetical data based on established structure-property relationships in organic semiconductors to guide future research.
Exploration of New Molecular Architectures and Hybrid Materials
The utility of 9,10-Bis[(2-ethylhexyl)oxy]anthracene extends beyond its use as a discrete small molecule. Its structure makes it an excellent, solution-processable building block for incorporation into more complex and functional material systems.
Macromolecular Systems: A significant research avenue is the integration of the BEHA unit into polymers or dendrimers. rsc.org Polymerization could create materials with improved film-forming properties, mechanical flexibility, and morphological stability, which are highly desirable for large-area printed electronics. Dendritic structures, where multiple BEHA units branch out from a central core, could enhance light-harvesting capabilities and offer precise control over energy transfer processes.
Hybrid Materials: The creation of hybrid materials by blending or covalently linking BEHA with other functional components is a promising strategy to achieve novel properties.
Blends with other Organic Semiconductors: Blending BEHA with electron-accepting materials could create bulk heterojunctions for organic photovoltaic (OPV) applications or exciplex-based emitters for organic light-emitting diodes (OLEDs). researchgate.net
Hybridization with Inorganic Nanomaterials: Integrating BEHA with inorganic components like quantum dots (QDs) or perovskites can lead to synergistic effects. The BEHA could act as a passivating agent for the inorganic surface, a hole-transporting matrix, or an energy donor in fluorescence resonance energy transfer (FRET) systems for applications in displays and lighting.
Covalent Organic Frameworks (COFs): Using a derivative of BEHA as a building block for COFs could result in highly ordered, porous materials with strong luminescence, suitable for chemical sensing or photocatalysis. acs.org
The following table outlines potential new architectures and their prospective applications.
| Material System | Description | Potential Advantage | Target Application |
| P-BEHA Polymer | BEHA units linked in a polymer backbone | Enhanced film uniformity, mechanical flexibility | Flexible displays, printed circuits |
| BEHA-QD Hybrid | BEHA blended with semiconductor quantum dots | Combined high PLQY and color tunability | Hybrid LEDs, bio-imaging probes |
| BEHA-Perovskite | BEHA used as an interfacial layer on perovskites | Improved stability and charge extraction | High-performance solar cells |
| BEHA-COF | BEHA derivatives used as struts in a COF | Ordered porosity and collective optical properties | Gas sensors, heterogeneous catalysis |
Advancements in Device Architectures and Solution Processing Techniques
The excellent solubility of BEHA is a key enabler for low-cost, high-throughput manufacturing of organic electronic devices. rsc.org Future research should focus on leveraging this property by moving beyond laboratory-scale spin-coating to more industrially relevant solution-processing techniques.
Advanced Deposition Methods: Techniques such as inkjet printing, slot-die coating, and blade coating allow for precise patterning and deposition of organic semiconductor films over large areas with minimal material waste. nih.govcam.ac.uk Optimizing ink formulations based on BEHA and understanding the complex interplay between solvent evaporation, film crystallization, and device performance will be critical for translating this material to commercial applications.
Novel Device Architectures: The processability of BEHA opens the door to its use in a variety of innovative device structures.
Flexible and Stretchable Electronics: On plastic or elastomeric substrates, BEHA could form the active layer in flexible displays, wearable sensors, or electronic skin.
Organic Light-Emitting Transistors (OLETs): As a material with both good fluorescence and potential for charge transport, BEHA is a candidate for OLETs, which integrate the light-emitting function of an OLED and the switching function of a transistor into a single device. rsc.org
Nanoconfined Devices: Employing nanoconfinement techniques, where crystallization occurs within patterned trenches or pores, could be used to control the molecular orientation of BEHA, potentially leading to highly anisotropic charge transport and polarized light emission. rsc.org
Interdisciplinary Research Opportunities in Organic Semiconductor Science
The unique photophysical properties of the anthracene core, combined with the processability afforded by the side chains, position BEHA as a candidate for applications beyond traditional optoelectronics, fostering interdisciplinary collaborations.
Chemical and Biological Sensing: The fluorescence of the BEHA molecule is sensitive to its local environment. This opens up possibilities for its use as a fluorescent probe. researchgate.netresearchgate.net Future work could involve functionalizing the side chains with specific recognition units to create highly selective sensors for environmental pollutants, metal ions, or biological molecules. The change in fluorescence intensity or color upon binding to a target analyte would form the basis of the sensing mechanism.
Bio-imaging and Photodynamic Therapy: The lipophilic nature of the 2-ethylhexyl chains may facilitate the incorporation of BEHA into cell membranes or lipid droplets. mdpi.com This suggests its potential use as a fluorescent stain in cell biology. Furthermore, like many polycyclic aromatic hydrocarbons, anthracene derivatives can generate reactive oxygen species upon photoexcitation, a property that could be explored for applications in photodynamic therapy for cancer treatment.
Photocatalysis: The ability of the anthracene core to absorb light and participate in energy or electron transfer processes makes it a potential candidate as an organic photosensitizer. BEHA could be used to drive chemical reactions with light, offering a potentially greener alternative to metal-based catalysts in organic synthesis.
This broad range of future possibilities underscores the significant potential of this compound as a versatile platform molecule in materials science, with research directions spanning from fundamental design principles to tangible technological and biomedical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
